Cas no 85-57-4 (2-(4-Hydroxybenzoyl)benzoic acid)

2-(4-Hydroxybenzoyl)benzoic acid structure
85-57-4 structure
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4
C14H10O4
242.226804256439
MFCD00016507
34353
6814

2-(4-Hydroxybenzoyl)benzoic acid Properties

Names and Identifiers

    • 2-(4-Hydroxybenzoyl)benzoic acid
    • 2-(4-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)benzoicacid
    • phthaleinacid
    • 2-(P-HYDROXYBENZOYL)BENZOIC AC ID
    • AKOS B028764
    • 2-(4-hydroxybenzoyI)benzoic acid
    • 2-(4-Hydroxy-benzoyl)benzoic acid
    • 2-(2-METHYLPHENYL)-ISONICOTINIC ACID
    • 2-(4-Hydroxy-benzoyl)-benzoesaeure
    • 2-(4-hydroxy-benzoyl)-benzoic acid
    • 4'-Hydroxybenzophenone-2-carboxylic acid
    • 4'-Oxy-benzophenon-carbonsaeure-(2)
    • Hibenzate
    • Benzoicacid, o-(p-hydroxybenzoyl)- (6CI,7CI,8CI)
    • 2-(4'-Hydroxybenzoyl)benzoic acid
    • 4'-Hydroxy-2-benzoylbenzoic acid
    • NSC 122980
    • NSC 57609
    • Phthalein acid
    • o-(p-Hydroxybenzoyl)benzoic acid
    • Hybenzoate
    • Benzoic acid, 2-(4-hydroxybenzoyl)-
    • 2-(4-Hydroxybenzoyl)-Benzoic Acid
    • BENZOIC ACID, o-(p-HYDROXYBENZOYL)-
    • Benzoic acid, p-(p-hydroxybenzoyl)-
    • 2-[(4-hydroxyphenyl)carbonyl]benzoic acid
    • 2-(p-Hydroxybenzoyl)benzoic acid
    • U7255OO1G6
    • WLN: QVR BVR DQ
    • 3-1
    • 2-(4-hydroxybenzoyl)benzoic acid, AldrichCPR
    • SCHEMBL63564
    • STK350538
    • UNII-U7255OO1G6
    • CS-W021410
    • 2-(4-Hydroxybenzoyl)benzoicacid
    • CHEMBL84525
    • BDBM50145805
    • 2-(4-hydroxybenzoyl)benzoesyre
    • PS-5274
    • SR-01000944843-1
    • F20344
    • EINECS 201-616-4
    • LS-37536
    • MFCD00016507
    • BRN 2116114
    • DTXSID0075360
    • AKOS000313023
    • NSC-122980
    • NSC-57609
    • AI3-22141
    • NSC57609
    • AC-494
    • NSC122980
    • YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • W-200566
    • EN300-230459
    • Z276118976
    • HIBENZATE [INN]
    • SR-01000944843
    • 85-57-4
    • A841367
    • FT-0631401
    • 3-10-00-04429 (Beilstein Handbook Reference)
    • 2-(4-Hydroxybenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-hydroxybenzoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Hydroxybenzoyl)benzoic acid
    • 4′-Hydroxy-2-benzoylbenzoic acid
    • NS00038987
    • +Expand
    • MFCD00016507
    • YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • 1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
    • O=C(C1C(C(C2C=CC(O)=CC=2)=O)=CC=CC=1)O
    • 2116114

Computed Properties

  • 242.05800
  • 2
  • 4
  • 3
  • 242.057909
  • 18
  • 318
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • 4
  • 0
  • 74.6

Experimental Properties

  • 2.32140
  • 74.60000
  • 1.5201 (20 C)
  • 512.6°C at 760 mmHg
  • 306-310°C
  • 277.9 °C
  • White powder
  • 1.356

2-(4-Hydroxybenzoyl)benzoic acid Security Information

2-(4-Hydroxybenzoyl)benzoic acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-Hydroxybenzoyl)benzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004QZ0-5g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
5g
$7.00 2024-04-21
A2B Chem LLC
AC20780-5g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
5g
$6.00 2024-04-19
Aaron
AR004R7C-10g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
10g
$5.00
abcr
AB246089-10g
2-(4-Hydroxybenzoyl)benzoic acid, 95%; .
85-57-4 95%
10g
€78.90
Ambeed
A123510-5g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
5g
$6.00 2022-03-28
Apollo Scientific
OR4859-5g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
5g
£15.00 2024-08-02
Chemenu
CM160641-100g
2-(4-HYDROXYBENZOYL)BENZOIC ACID
85-57-4 95+%
100g
$86 2022-06-10
Crysdot LLC
CD12023731-100g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
100g
$98
Enamine
EN300-230459-0.05g
2-(4-hydroxybenzoyl)benzoic acid
85-57-4 95%
0.05g
$19.0 2024-06-20
eNovation Chemicals LLC
D554018-5g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 97%
5g
$140 2022-09-07

2-(4-Hydroxybenzoyl)benzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
Reference
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
Reference
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

Synthetic Circuit 3

Reaction Conditions
Reference
Rational Design of Fluorescent Phthalazinone Derivatives for One- and Two-Photon Imaging
Yang, Lingfei; et al, Chemistry - A European Journal, 2016, 22(35), 12363-12370

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  100 °C
Reference
Rational Design of a Near-Infrared Fluorescent Probe Based on a Pyridazinone Scaffold
Zhou, Tongliang; et al, European Journal of Organic Chemistry, 2017, 2017(22), 3274-3281

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Acetic acid Solvents: Ethanol ;  < pH 7, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux
Reference
Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction Based on an Isoindolinone Scaffold
Hardcastle, Ian R.; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6209-6221

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  45 min, rt
1.2 Solvents: Water
Reference
An Alternative Method for the Synthesis of γ-Lactones by Using Cesium Fluoride-Celite/Acetonitrile Combination
Mohammed Khan, Khalid; et al, Synthetic Communications, 2003, 33(19), 3435-3453

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  0 °C; 16 h, rt
2.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
Reference
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Aluminum chloride ;  0.17 h, 0 °C; 1 h, 0 °C → rt; 16 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
Reference
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Reference
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Reference
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Reference
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,1,2,2-Tetrachloroethane ;  rt; 24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
A step further in the discovery of phthalein derivatives as thymidylate synthase inhibitors
Calo, Samuele; et al, ARKIVOC (Gainesville, 2004, (5), 382-396

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Aluminum chloride ;  40 - 50 °C; 5 h, 100 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid ;  3 h, 423 K
Reference
MCM-41 Supported Phosphotungstic Acid for the Hydroxyalkylation of Phenol to Phenolphthalein
Jha, Ajay; et al, Industrial & Engineering Chemistry Research, 2012, 51(10), 3916-3922

2-(4-Hydroxybenzoyl)benzoic acid Raw materials

2-(4-Hydroxybenzoyl)benzoic acid Preparation Products

2-(4-Hydroxybenzoyl)benzoic acid Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:85-57-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85-57-4)
TANG SI LEI
15026964105
2881489226@qq.com

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